ZM-32 HuR RRM1/2 Binding Affinity vs. CMLD-2 and DHTS: A Cross-Study Comparison
ZM-32 binds to the HuR RRM1/2 tandem domain with a KD of 521.7 nM [1]. By comparison, CMLD-2 competitively binds HuR with a Ki of 350 nM (Sigma-Aldrich technical datasheet; full-length HuR, cell-free competitive binding assay) , and DHTS (dihydrotanshinone-I) prevents HuR-RNA binding with a Ki of 3.74 nM (cell-free assay) [2]. Note: these binding measurements were conducted in different laboratories using distinct assay formats (SPR vs. competitive binding vs. REMSA), and therefore the affinity values cannot be directly compared as a rank-order without standardized head-to-head testing.
| Evidence Dimension | HuR protein binding affinity |
|---|---|
| Target Compound Data | KD = 521.7 nM (HuR RRM1/2, SPR assay) |
| Comparator Or Baseline | CMLD-2: Ki = 350 nM (full-length HuR, competitive binding); DHTS: Ki = 3.74 nM (HuR-RNA inhibition, cell-free assay) |
| Quantified Difference | ZM-32 shows ~1.5-fold lower affinity than CMLD-2 and ~140-fold lower affinity than DHTS in cross-study comparison; however, ZM-32 targets the RRM1/2 domain specifically, whereas CMLD-2 and DHTS binding modes differ (ARE-competitive vs. RRM1/2 interaction) |
| Conditions | ZM-32: SPR with recombinant HuR RRM1/2 protein (Yang et al., 2021). CMLD-2: cell-free competitive binding (Sigma/Calbiochem datasheet). DHTS: cell-free HuR-RNA inhibition, published in Sci Rep. 2015. |
Why This Matters
The specific RRM1/2 domain binding of ZM-32, rather than generic ARE-competitive displacement, may confer differential effects on HuR target mRNA selectivity, which is critical for researchers requiring pathway-specific HuR modulation rather than broad HuR inhibition.
- [1] Yang LQ, Yu SP, Yang YT, Zhao YS, Wang FY, Chen Y, Li QH, Tian P, Zhu YY, Zhang JG, Lin GQ. Muscone derivative ZM-32 inhibits breast tumor angiogenesis by suppressing HuR-mediated VEGF and MMP9 expression. Biomed Pharmacother. 2021 Apr;136:111265. View Source
- [2] D'Agostino VG, Lal P, Mantelli B, et al. Dihydrotanshinone-I interferes with the RNA-binding activity of HuR affecting its post-transcriptional function. Sci Rep. 2015;5:16478. View Source
